Lipophilicity Advantage (XLogP3-AA) vs. Shorter and Branched N-Alkyl Analogs
The computed partition coefficient (XLogP3-AA) of 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is 5.0 [1]. This value represents an approximate increase of +0.5 logP units relative to the propyl analog (estimated XLogP3-AA ≈ 4.5) and an increase of approximately +1.0 logP unit relative to the ethyl analog (estimated XLogP3-AA ≈ 4.0), based on computed physicochemical property trends within the 2-(trifluoromethyl)benzonitrile series [2]. Higher lipophilicity in the n-butyl derivative is expected to enhance membrane permeability and alter nuclear receptor binding pocket occupancy compared to shorter-chain analogs, a critical parameter for cellular target engagement in whole-cell assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 (n-butyl derivative, CAS 821777-65-5) [1] |
| Comparator Or Baseline | Ethyl analog: ~4.0; Propyl analog: ~4.5 (estimated from PubChem XLogP3 predictions for 2-(trifluoromethyl)benzonitrile series) [2] |
| Quantified Difference | Target compound shows approximately +1.0 logP unit vs. ethyl analog; +0.5 logP unit vs. propyl analog. |
| Conditions | In silico: XLogP3-AA algorithm (PubChem 2019.06.18 release). Comparator values are class-level estimates derived from published XLogP3 data for representative 2-(trifluoromethyl)benzonitrile analogs [2]. |
Why This Matters
For scientists selecting compounds for nuclear receptor assays, the enhanced lipophilicity of the n-butyl derivative directly influences membrane permeability and binding pocket compatibility, factors that are not recapitulated by shorter-chain analogs and cannot be compensated for by simply increasing concentration.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71419898, XLogP3-AA = 5.0. View Source
- [2] Blanc, J.-B. E., Chen, X., & Fan, P. (2006). Chemical Compounds. U.S. Patent Application Publication No. US 2006/0148893 A1. (Analog series: methyl, ethyl, propyl, isobutyl, isopentyl variants at paragraph [0274]-[0281]). View Source
